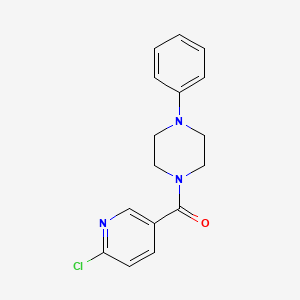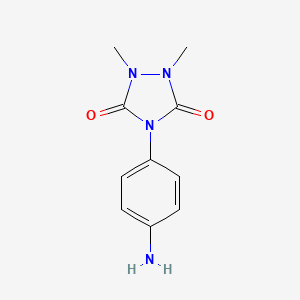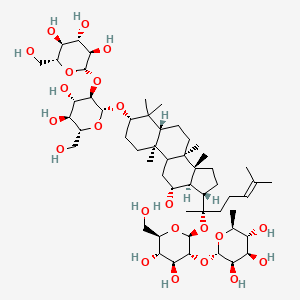
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a synthetic compound with a complex structure, encompassing multiple functional groups. The inclusion of a sulfonamide moiety suggests potential biological activity, particularly as sulfonamides are known for their applications in medicinal chemistry.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide generally involves multi-step organic synthesis. Key steps might include:
Formation of the 1,3,5-triazine core: This could involve cyclization reactions of suitable precursors.
Attachment of dimethylamino and pyrrolidinyl groups: Through nucleophilic substitution reactions.
Synthesis of the oxazole ring: Typically through cyclodehydration of suitable substrates.
Formation of the benzenesulfonamide: Via sulfonation reactions followed by coupling with the oxazole derivative.
Industrial production methods: For large-scale synthesis, each of these steps would be optimized for yield and purity, often involving high-throughput techniques and rigorous quality control.
Chemical Reactions Analysis
Types of reactions:
Oxidation: Potential modification of the dimethylamino group to its N-oxide derivative.
Reduction: Possible reduction of the sulfonamide to amine.
Substitution: The triazine core can undergo substitution with various nucleophiles.
Common reagents and conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Using bases or acids to facilitate nucleophilic attack.
Major products formed:
N-oxide derivatives: from oxidation reactions.
Amines: from reduction.
Various substituted triazines: from nucleophilic substitution.
Scientific Research Applications
This compound can find applications across various domains:
Chemistry: As a building block for more complex molecules.
Biology: Potential as an enzyme inhibitor given its sulfonamide structure.
Medicine: Investigated for antibacterial, antifungal, or anticancer properties.
Industry: Used in the synthesis of polymers or as a catalyst in organic reactions.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets:
Molecular targets: It might interact with enzyme active sites or receptor proteins.
Pathways involved: It could inhibit metabolic pathways critical to the survival of bacteria or cancer cells, thus making it a potential therapeutic agent.
Comparison with Similar Compounds
Comparing N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide with other similar compounds:
N-(4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)-4-(2-methyloxazol-4-yl)benzenesulfonamide: Differs in the ring structure attached to the triazine core.
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(2-chloroxazol-4-yl)benzenesulfonamide: Substitutes the methyloxazole with chloroxazole, altering its electronic properties.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3S/c1-14-22-17(13-30-14)15-6-8-16(9-7-15)31(28,29)21-12-18-23-19(26(2)3)25-20(24-18)27-10-4-5-11-27/h6-9,13,21H,4-5,10-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPSJCRFRIMSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3=NC(=NC(=N3)N(C)C)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2,4-dichloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2530233.png)

![N-(4-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2530236.png)

![ethyl 2-(2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2530239.png)




![2-[3-(3,4-dimethylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2530246.png)
![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)
![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)
![6-[4-(2-fluorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione](/img/structure/B2530252.png)
